Arbidol Sulfoxide

Description

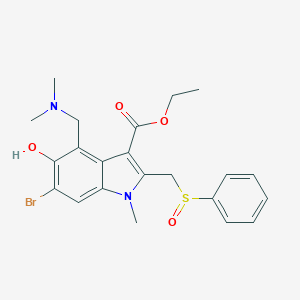

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(benzenesulfinylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O4S/c1-5-29-22(27)20-18(13-30(28)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIGWEMWZSPYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151455-33-3 | |

| Record name | Umifenovir sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151455333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UMIFENOVIR SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Z9APJ3SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Biotransformation of Arbidol to Arbidol Sulfoxide

Characterization of the Sulfoxidation Biotransformation Pathway

Sulfoxidation represents one of the principal biotransformation pathways for Arbidol (B144133). nih.govasm.orgclinpgx.orgresearchgate.net This metabolic process involves the oxidation of the sulfur atom within the Arbidol molecule, leading to the generation of Arbidol sulfoxide (B87167), also identified in research as sulfinylarbidol or M6-1. nih.govresearchgate.netfrontiersin.org Studies have shown that after oral administration of Arbidol, Arbidol sulfoxide (M6-1) is the most abundant metabolite in plasma, with exposure levels significantly higher than the parent drug. nih.govresearchgate.net The metabolite-to-parent area under the plasma concentration-time curve (AUC) ratio for M6-1 has been reported to be approximately 11.5 ± 3.6, highlighting the efficiency of this metabolic conversion. nih.govasm.orguni.luclinpgx.org This pathway is an NADPH-dependent process, indicating the involvement of monooxygenase enzymes. asm.orgnih.gov

Identification and Role of Specific Cytochrome P450 (CYP) Isoforms in Arbidol Sulfoxidation

The Cytochrome P450 (CYP) superfamily of enzymes, a major catalyst in the metabolism of xenobiotics, plays a significant role in the biotransformation of Arbidol. nih.govmdpi.com Multiple isoforms are capable of metabolizing Arbidol, primarily through oxidative pathways like sulfoxidation. asm.orgnih.gov

Among the various CYP isoforms, CYP3A4 has been identified as the major enzyme responsible for Arbidol metabolism. nih.govasm.orguni.lu In vitro studies using human liver and intestine microsomes have demonstrated that CYP3A4 is the most active enzyme in metabolizing Arbidol in these key organs. researchgate.netresearchgate.net The significant role of CYP3A4 suggests that its activity can greatly influence the plasma concentrations of Arbidol and its metabolites. nih.govfrontiersin.org

Characterization and Specificity of Flavin-Containing Monooxygenases (FMOs) in Arbidol Sulfoxidation

Flavin-containing monooxygenases (FMOs) are another class of enzymes that catalyze the NADPH-dependent oxidation of various compounds containing nitrogen or sulfur. nih.govwikipedia.orgmdpi.com These enzymes play a specific and targeted role in the metabolism of Arbidol.

| Enzyme Family | Specific Isoform | Role in Arbidol Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Predominant role in overall metabolism, including sulfoxidation nih.govasm.orgresearchgate.netresearchgate.net |

| CYP1A2 | Minor contribution asm.orgnih.gov | |

| CYP2C19 | Minor contribution asm.orgnih.gov | |

| CYP2D6 | Minor contribution asm.orgnih.gov | |

| CYP2E1 | Minor contribution asm.orgnih.gov | |

| CYP3A5 | Minor contribution asm.orgnih.gov | |

| Flavin-Containing Monooxygenase (FMO) | FMO1 | Minor contribution, specific to sulfoxidation asm.orgnih.gov |

| FMO3 | Minor contribution, specific to sulfoxidation asm.orgnih.gov | |

| FMO5 | Minor contribution, specific to sulfoxidation asm.orgnih.gov |

Organ-Specific Metabolic Contributions to this compound Formation in Preclinical Models

In vitro experiments using preclinical models have been instrumental in identifying the primary sites of Arbidol metabolism. Microsomal incubation studies have demonstrated that the liver and intestines are the major organs responsible for the biotransformation of Arbidol. nih.govasm.orguni.luclinpgx.orgresearchgate.netasm.org In incubations with human liver microsomes (HLMs) and human intestine microsomes (HIMs), several prominent metabolites, including this compound (M6-1), are readily formed. asm.orgnih.gov In contrast, only trace amounts of this compound were detected in incubations with human kidney microsomes (HKMs), indicating a minimal role for the kidneys in its primary metabolism. asm.orgnih.gov The contribution of FMO1 to the formation of this compound is attributed mainly to its expression in the intestine. asm.org

| Microsome Source | Observed M6-1 Formation | Metabolic Significance |

|---|---|---|

| Liver (HLMs) | Prominent | Major site of metabolism asm.orgnih.gov |

| Intestine (HIMs) | Prominent | Major site of metabolism asm.orgnih.gov |

| Kidney (HKMs) | Trace amounts | Minor site of metabolism asm.orgnih.gov |

Preclinical Pharmacokinetic Characterization of Arbidol Sulfoxide M6 1

Quantitative Methodologies for Metabolite Analysis in Biological Matrices

Accurate quantification of Arbidol (B144133) sulfoxide (B87167) in biological samples is crucial for characterizing its pharmacokinetic properties. Several advanced analytical techniques have been developed and validated for this purpose.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a primary tool for the sensitive and selective quantification of Arbidol sulfoxide in various biological matrices. nih.govfrontiersin.org This methodology offers high separation efficiency and specificity, enabling the reliable detection of the metabolite even at low concentrations. nih.gov

In one study, a UPLC-MS/MS method was established to simultaneously measure Arbidol and this compound (M6-1) in both in vivo and in vitro samples. nih.gov The method demonstrated good selectivity, with distinct retention times for Arbidol, its metabolite M6-1, and the internal standard, ensuring no interference from endogenous plasma components. nih.gov The standard curves for this compound showed excellent linearity within the concentration range of 1–100 ng/mL, with a low limit of quantitation (LLOQ) of 1.0 ng/mL. nih.gov Another study developed and validated a UPLC-MS/MS method for the quantification of 15 antiviral drugs, including this compound, in poultry muscle, highlighting the versatility of this technique. doi.org

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) Applications

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) is another powerful technique used for the identification and characterization of Arbidol metabolites, including this compound. asm.orgresearchgate.net This high-resolution mass spectrometry approach provides accurate mass measurements, which aids in the structural elucidation of metabolites. nih.gov

In a study investigating the metabolism of Arbidol in humans, UPLC-Q-TOF MS was employed to analyze metabolites in plasma, urine, and feces. asm.orgnih.gov The chromatographic separation was achieved using a gradient elution on a UPLC BEH column. asm.org This technique, in conjunction with other analytical methods, led to the identification of 33 different metabolites of Arbidol. nih.govnih.gov The high-resolution capabilities of Q-TOF MS were instrumental in confirming the elemental composition of fragment ions, providing a high degree of confidence in the metabolite identification. nih.gov

High-Performance Liquid Chromatography (HPLC) Development for Metabolite Detection

High-Performance Liquid Chromatography (HPLC) with UV detection has also been developed for the determination of Arbidol and to investigate potential interference from its metabolites like this compound. arbidol.org While perhaps less sensitive than MS-based methods, HPLC-UV provides a robust and accessible alternative for quantitative analysis.

A highly sensitive and selective HPLC method was developed for the determination of Arbidol in human plasma. arbidol.org This method involved liquid-liquid extraction followed by UV detection at 315 nm. arbidol.org The potential for interference from metabolites such as this compound was assessed to ensure the accuracy of the assay for the parent drug. arbidol.org In other studies, HPLC coupled with ion trap mass spectrometry has been utilized to identify Arbidol metabolites in human urine, where the fragmentation patterns of compounds like sulfinylarbidol (this compound) were investigated in detail. nih.gov

Non-Human Animal Model Pharmacokinetic Profiles of this compound

Pharmacokinetic studies in non-human animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies provide valuable data on its systemic exposure and persistence in the body.

Plasma Exposure Dynamics (e.g., Area Under the Curve (AUC) Analysis)

The plasma exposure of this compound (M6-1) has been shown to be significant, in some cases exceeding that of the parent drug, Arbidol. nih.gov The area under the plasma concentration-time curve (AUC) is a key parameter used to quantify this exposure.

In a study involving rats, the co-administration of napabucasin (B1676941) with Arbidol was found to increase the AUC of this compound (M6-1). nih.govfrontiersin.org This suggests that napabucasin inhibits the metabolism of Arbidol, leading to higher exposure to its sulfoxide metabolite. nih.gov In human studies, the exposure of M6-1, as determined by the metabolite-to-parent AUC ratio, was found to be 11.5 ± 3.6, indicating substantially higher plasma exposure of the metabolite compared to Arbidol itself. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of Arbidol and its Metabolites in Humans after a Single Oral 200 mg Dose

| Compound | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |

| Arbidol | 1.38 | 185 ± 65 | 1340 ± 320 | 15.7 ± 4.0 |

| M6-1 (this compound) | 13.0 | 1150 ± 290 | 15400 ± 4800 | 25.0 ± 4.5 |

| M5 | 1.50 | 100 ± 30 | 1200 ± 380 | 26.3 ± 4.8 |

| M8 | 19.0 | 60 ± 20 | 670 ± 220 | 25.7 ± 5.1 |

Data sourced from a study in healthy male Chinese volunteers. nih.gov

Metabolite Elimination Half-Life (t1/2) Determination

The elimination half-life (t1/2) of this compound is a critical parameter that describes the time it takes for its concentration in the plasma to reduce by half. Studies have consistently shown that this compound has a longer elimination half-life than its parent compound, Arbidol. nih.gov

Metabolic Drug-Drug Interaction (DDI) Studies Affecting this compound Formation

The transformation of the antiviral agent arbidol into its primary plasma metabolite, this compound (M6-1), is a critical aspect of its pharmacokinetic profile. researchgate.net This metabolic pathway, primarily mediated by the cytochrome P450 enzyme CYP3A4, is susceptible to interactions with co-administered drugs, which can alter the rate of this compound formation. researchgate.netasm.org Such interactions are pivotal in understanding the potential for altered efficacy or safety when arbidol is used in combination therapies.

The rate of arbidol sulfoxidation can be significantly influenced by the presence of other therapeutic agents, particularly those that inhibit the activity of CYP3A4. researchgate.netasm.org In in vitro studies using human liver microsomes (HLMs), specific and general P450 inhibitors have demonstrated a marked impact on the formation of this compound.

Ketoconazole, a potent inhibitor of CYP3A4, has been shown to substantially decrease the formation of this compound (M6-1) by 69% in HLM incubations with a 50 μM concentration of arbidol. nih.gov Other CYP inhibitors also reduce the metabolite's formation, albeit to a lesser extent. nih.gov For instance, at the same arbidol concentration, α-naphthoflavone (CYP1A2 inhibitor), ticlopidine (B1205844) (CYP2C19 inhibitor), quinidine (B1679956) (CYP2D6 inhibitor), and clomethiazole (B1669219) (CYP2E1 inhibitor) were found to inhibit the formation of M6-1 by 46% to 51%. nih.gov This suggests that while CYP3A4 is the major enzyme, other P450 isoforms contribute to arbidol sulfoxidation, especially at higher substrate concentrations. asm.orgnih.gov

Drug-drug interaction studies have also explored these effects in the context of specific drugs. The antitumor drug napabucasin has been identified as an inhibitor of arbidol metabolism. nih.govfrontiersin.org In pharmacokinetic experiments, the co-administration of napabucasin with arbidol led to an increase in the plasma levels of M6-1 in rats, with its area under the curve (AUC) increasing by 78.2% to 93.1%. nih.gov Similarly, the combination of lopinavir/ritonavir (LPV/r), known CYP3A4 inhibitors, with arbidol has been reported to significantly increase the systemic exposure of arbidol, which implies an inhibition of its metabolic pathways, including sulfoxidation. nih.govfrontiersin.org Conversely, while some studies investigated arbidol's potential to affect other drugs, it was found to have no significant impact on the metabolism of certain glycosides like polydatin, quercitrin, and glycyrrhizin (B1671929) in human gut microflora. ingentaconnect.com

The study of enzymatic inhibition kinetics provides a deeper understanding of the molecular mechanisms underlying drug-drug interactions. For the conversion of arbidol to this compound, both non-competitive and mixed inhibition mechanisms have been identified in preclinical microsomal models. nih.govnih.govresearchgate.net

Non-competitive inhibition occurs when an inhibitor binds to the enzyme at a site other than the active site, reducing the enzyme's catalytic efficiency without affecting substrate binding. numberanalytics.comsigmaaldrich.com This mechanism has been observed in the interaction between napabucasin and arbidol metabolism within rat liver microsomes (RLM). nih.govnih.govresearchgate.net In this system, napabucasin was found to inhibit the formation of this compound through a non-competitive mechanism, indicating that it reduces the maximum rate of metabolism (Vmax) without changing the enzyme's affinity for arbidol (Km). nih.govnumberanalytics.com

Mixed inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and Km of the reaction. nih.gov The inhibitory effect of napabucasin on arbidol metabolism in human liver microsomes (HLM) was characterized as a mixed type of inhibition. nih.govnih.govresearchgate.net This finding suggests a more complex interaction in the human system compared to the rat model, where napabucasin interferes with both the binding of arbidol to the enzyme and the subsequent catalytic conversion to this compound.

The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. nih.gov Studies on napabucasin's effect on arbidol metabolism determined its IC50 values in different microsomal systems. nih.govnih.govresearchgate.net

The inhibition constant, Ki, provides a more precise measure of the inhibitor's binding affinity. For the mixed inhibition observed in HLMs, both Ki and αKi (the inhibition constant for the enzyme-substrate complex) were determined for napabucasin. nih.govfrontiersin.org

Interactive Data Table: Inhibition of Arbidol Metabolism by Napabucasin

The following table summarizes the key inhibition parameters for napabucasin on the metabolic conversion of arbidol to this compound in different in vitro systems.

| Parameter | System | Value (μM) | Inhibition Type | Source |

| IC50 | Rat Liver Microsomes (RLM) | 2.25 | Non-competitive | nih.govnih.govresearchgate.net |

| IC50 | Human Liver Microsomes (HLM) | 3.91 | Mixed | nih.govnih.govresearchgate.net |

| IC50 | Recombinant CYP3A4.1 | 67.79 | Not Investigated | nih.govnih.govresearchgate.net |

| Ki | Human Liver Microsomes (HLM) | 1.59 | Mixed | nih.govfrontiersin.org |

| αKi | Human Liver Microsomes (HLM) | 0.86 | Mixed | nih.govfrontiersin.org |

Exploration of Intrinsic Biological Activities of Arbidol Sulfoxide and Its Derivatives Preclinical

In Vitro Antiviral Efficacy Assessment of Sulfoxide (B87167) Analogs

The antiviral mechanisms of Arbidol (B144133), to which Arbidol Sulfoxide is related, involve interference with viral entry into host cells. Specific in vitro data detailing the independent antiviral efficacy and precise mechanisms of this compound are not extensively documented in the provided snippets.

Inhibition of Viral Replication Mechanisms in Cell Culture

Arbidol, the parent compound, is understood to exert its antiviral effect by inhibiting the fusion of the viral envelope with host cell membranes, thereby preventing viral entry into host cells researchgate.netbiosynth.com. It has also been noted that Arbidol can decrease viral RNA levels in infected host cells, suggesting an impact on replication chemsrc.com. However, detailed in vitro studies specifically delineating the mechanisms by which this compound inhibits viral replication processes, such as viral RNA polymerase activity or protein synthesis, were not found in the provided search results.

Effects on Viral Entry Processes in Cell Culture

Arbidol is known to inhibit viral entry by blocking the fusion of the viral envelope with the host cell membrane, often through the inhibition of endocytosis researchgate.netbiosynth.comresearchgate.net. It interacts with phospholipids (B1166683) at the membrane interface chemsrc.com. While this compound is a derivative, specific in vitro studies detailing its direct effects on viral entry processes, such as attachment, fusion, or endocytosis, were not found in the provided information researchgate.net.

Broad-Spectrum Antiviral Potential in Cell Culture Models

Arbidol has demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza viruses, coronaviruses, enteroviruses, and others, in cell culture models researchgate.netbiosynth.comchemsrc.comnih.gov. It has shown potent inhibitory activity against enveloped and non-enveloped RNA viruses chemsrc.com. Although this compound is a derivative of Arbidol, specific in vitro data detailing its broad-spectrum antiviral potential across various cell culture models was not extensively detailed in the provided search results researchgate.net.

Assessment in Preclinical Animal Models of Viral Infection

The evaluation of this compound in preclinical animal models of viral infection, including comparative efficacy studies with its parent compound, Arbidol, is not extensively detailed in the provided search results.

Evaluation in Murine or Other Relevant Animal Models

Arbidol has been evaluated in animal models, where oral administration demonstrated a significant reduction in pulmonary virus yields and mortality rates in mice infected with influenza A chemsrc.com. Antiviral drugs, including influenza drugs, have shown the ability to reduce symptoms and mortality in animal models, though transmission may still occur. However, specific preclinical in vivo evaluations detailing the efficacy of this compound in murine or other relevant animal models for viral infections were not found in the provided information researchgate.net.

Comparative Antiviral Efficacy with Parent Arbidol

Direct comparative studies assessing the antiviral efficacy of this compound against the parent compound, Arbidol, in preclinical animal models were not found within the provided search results researchgate.net. While this compound is recognized as a metabolite or derivative, specific data comparing its potency or effectiveness to Arbidol in animal models of viral infection is not extensively documented in the available snippets.

Molecular Interactions and Cellular Mechanisms of Action

Investigation of Host-Targeting Properties

This compound functions as a host-targeting agent by interfering with the virus's ability to enter host cells. Research indicates that Arbidol (and by extension, its active metabolite this compound) can incorporate into cellular membranes, altering their physicochemical properties. This disruption can inhibit viral endocytosis and replication within intracellular compartments nih.govasm.orgplos.org. By targeting host cell membranes, this compound can impede the initial stages of viral invasion, thereby limiting the spread of infection within the host. The compound's activity is often cell-type dependent, suggesting that its efficacy can be influenced by the specific cellular environment and its components nih.gov.

Studies on Protein and Membrane Interactions

A key molecular interaction identified for Arbidol is its binding to the hemagglutinin (HA) protein of influenza viruses pnas.orgmdpi.combiorxiv.orgnih.gov. Specifically, Arbidol binds to a hydrophobic cavity within the HA stem, acting as a "molecular glue" that stabilizes the prefusion conformation of HA pnas.orgbiorxiv.org. This stabilization prevents the low-pH-induced conformational changes necessary for membrane fusion, thereby blocking viral entry pnas.orgmdpi.comnih.gov. This compound, as a metabolite, is understood to contribute to or share these mechanisms.

Furthermore, Arbidol has been shown to interact directly with lipid membranes and protein motifs enriched in aromatic residues plos.orgmicrobiologyresearch.orgresearchgate.net. These interactions with the phospholipid membrane interface, occurring in the micromolar range, are consistent with its ability to inhibit membrane fusion events researchgate.net. For SARS-CoV-2, Arbidol has been demonstrated to bind directly to the S2 subunit of the Spike protein, a critical component for viral entry acs.orgnih.govresearchgate.netnih.gov. This binding destabilizes the S protein, potentially leading to its degradation and inhibiting viral cell entry acs.org.

Implications of Biological Activity for Overall Pharmacological Impact

The dual action of targeting both viral components and host cell membranes positions this compound as a broad-spectrum antiviral agent. Its ability to stabilize viral fusion proteins like HA and potentially disrupt membrane integrity contributes to its efficacy against a range of viruses. The observed interactions with viral proteins suggest a direct-acting antiviral (DAA) mechanism, while its effects on cellular membranes also indicate a host-targeting antiviral (HTA) role nih.govasm.org. This multifaceted approach to inhibiting viral entry underscores its potential for broad-spectrum antiviral activity.

Structure Activity Relationship Sar and Rational Design of Arbidol Sulfoxide Analogs

Synthesis and Derivatization Strategies for Sulfoxide-Containing Compounds

The introduction of a sulfoxide (B87167) group into the Arbidol (B144133) scaffold or the synthesis of Arbidol analogs featuring this moiety requires specific synthetic methodologies. The chirality associated with the sulfur atom in sulfoxides adds another layer of complexity and potential for stereoselective drug design.

Chiral sulfoxides are valuable pharmacophores in drug discovery due to their ability to engage in specific interactions with biological targets and their potential to influence molecular recognition researchgate.netacs.org. The stereogenic sulfur atom can significantly impact a compound's biological activity and pharmacokinetic profile. Several methodologies exist for the enantioselective synthesis of sulfoxides:

Catalytic Asymmetric Sulfoxidation: This approach involves the oxidation of prochiral sulfides using chiral catalysts, often transition metal complexes (e.g., titanium, vanadium) or organocatalysts researchgate.netacs.orge3s-conferences.org. These methods aim to directly introduce chirality at the sulfur atom with high enantioselectivity.

Kinetic Resolution: This strategy involves selectively reacting one enantiomer of a racemic mixture, leaving the other enriched. Methods include oxidation to sulfones, reduction to sulfides, or modification of side chains researchgate.net.

Nucleophilic Displacement: Desymmetrization of achiral sulfoxides or reactions involving sulfenate anions can also yield chiral sulfoxides researchgate.netmdpi.com.

The application of these techniques to Arbidol-related structures could lead to the synthesis of enantiomerically pure Arbidol sulfoxide analogs, allowing for a detailed examination of the stereochemical influence on antiviral activity.

Research into Arbidol analogs has explored various modifications to the core indole (B1671886) scaffold to enhance its antiviral properties. Studies have indicated that the indole core and the thiophenyl group are critical for Arbidol's activity nih.gov.

Sulfoxide Incorporation: While Arbidol itself contains a thioether linkage, the oxidation of this sulfur atom to a sulfoxide is a key modification. Some Arbidol derivatives incorporating a sulfoxide group have shown comparable antiviral activity to the parent compound, with improved cytotoxic profiles researchgate.net. For instance, synthesis routes can involve the oxidation of thioether precursors, as demonstrated in the preparation of compound 4 from thioether 2 using m-chloroperoxybenzoic acid (mCPBA) nih.gov.

Scaffold Substitutions: Modifications at various positions of the Arbidol scaffold have been investigated. Substitutions at the C-4 and C-6 positions have yielded modest improvements in antiviral activity acs.orgnih.gov. For example, an Arbidol derivative with substitutions at both C-4 and C-6 positions showed improved activity and solubility compared to Arbidol itself, although it acted as a partial inhibitor nih.gov. The introduction of a meta-hydroxy group to the thiophenol moiety has led to a significant increase in binding affinity to influenza hemagglutinin subtypes nih.govnih.gov.

Preclinical Evaluation of this compound Derivatives

Preclinical evaluation is crucial for assessing the antiviral potency and selectivity of synthesized this compound analogs. This involves determining their efficacy against target viruses and their safety profile in cellular models.

Advanced Methodological Approaches in Arbidol Sulfoxide Research

Spectroscopic Techniques for Conformation and Interaction Analysis

Spectroscopic methods are crucial for determining the three-dimensional structure, conformational flexibility, and interactions of drug molecules like Arbidol (B144133) and its metabolites. These techniques provide detailed insights into molecular behavior in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D proton (¹H) NMR and two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY), has been instrumental in characterizing the conformational landscape of Arbidol scispace.comresearchgate.netplos.orgnih.govmdpi.comnih.govdntb.gov.uaresearchgate.netreferencecitationanalysis.com. These techniques allow for the identification and quantification of different conformers in solution by analyzing internuclear distances and through-space interactions scispace.comresearchgate.netmdpi.comnih.gov. Studies have revealed distinct conformer groups, often categorized as "opened" and "closed" conformations, influenced by the rotation around specific bonds, such as the phenyl ring around the indole (B1671886) moiety scispace.comresearchgate.net.

The analysis of chemical shifts in ¹H NMR spectra in different solvents (e.g., deuterated chloroform, dimethyl sulfoxide) indicates conformational changes scispace.com. 2D NOESY experiments provide vital data on spatial proximity between protons, enabling the determination of conformer populations. For instance, studies have quantified conformer fractions in CDCl₃ and DMSO-d₆, revealing significant differences in population distributions (e.g., 8/92% and 37/63%, respectively) mdpi.comnih.gov. The combined use of NMR data with X-ray crystallography further refines the understanding of these conformational preferences, correlating solution-state conformations with solid-state structures researchgate.netnih.govmdpi.comnih.govdntb.gov.ua. Additionally, ¹H/¹³C HSQC spectra have been employed to aid in spectral assignments and structural elucidation plos.org.

High-Resolution Mass Spectrometry (HRMS), often coupled with Ultra-Performance Liquid Chromatography (UPLC), is a cornerstone for identifying and characterizing metabolites of Arbidol, including Arbidol Sulfoxide (B87167) asm.orgnih.govnih.govfrontiersin.orgresearchgate.netrjpbr.comnih.govchromatographyonline.com. Techniques such as UPLC-Q-TOF MS and ESI ion trap mass spectrometry (ITMS) allow for the precise determination of the elemental composition of metabolites based on their accurate mass-to-charge ratio (m/z) asm.orgnih.govchromatographyonline.com.

This capability is crucial for distinguishing Arbidol Sulfoxide from other structurally similar compounds or isobaric interferences asm.orgchromatographyonline.com. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) or multiple-stage mass spectrometry (MSⁿ) provide structural information, helping to pinpoint the site of metabolic modification, such as the sulfoxidation of the sulfur atom in Arbidol asm.orgnih.gov. Studies have identified numerous metabolites, including glucuronide and sulfate (B86663) conjugates, N-demethylated products, and sulfonylated derivatives, in biological matrices like plasma, urine, and feces asm.orgnih.govnih.gov. The combination of HRMS with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has also been developed for sensitive and selective determination of Arbidol and its metabolites, particularly in environmental samples, offering enhanced matrix effect exclusion and quantitative accuracy researchgate.netrjpbr.com.

In Vitro Experimental Systems for Metabolic and Functional Characterization

In vitro systems are indispensable for dissecting the metabolic pathways and identifying the enzymes responsible for the biotransformation of Arbidol and its metabolites.

Incubation of Arbidol with a panel of cDNA-expressed human cytochrome P450 (CYP) isoforms and flavin-containing monooxygenases (FMOs) is a standard method for identifying the specific enzymes involved in its metabolism asm.orgnih.gov. Studies have demonstrated that Arbidol is metabolized by multiple CYP isoforms, including CYP1A2, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5, as well as FMO1, FMO3, and FMO5 asm.orgnih.gov. Notably, FMOs have been specifically implicated in the sulfoxidation of Arbidol, leading to the formation of this compound asm.orgnih.gov.

Microsomal fractions, particularly human liver microsomes (HLM) and human intestinal microsomes (HIM), are widely used in vitro systems to study drug metabolism asm.orgnih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netdls.com. These preparations contain a rich complement of Phase I (e.g., CYPs, FMOs) and Phase II enzymes, mimicking the metabolic environment of key organs involved in drug disposition asm.orgdls.com.

Incubation of Arbidol with HLM and HIM has confirmed that the liver and intestines are major sites of its metabolism asm.orgnih.govnih.govresearchgate.net. These studies also allow for the assessment of microsomal stability, determining the intrinsic clearance (CLint) of Arbidol and its major metabolites asm.orgnih.gov. Furthermore, HLM and rat liver microsomes (RLM) are employed to investigate drug-drug interactions, evaluating the inhibitory effects of other compounds on Arbidol metabolism by determining IC50 values and characterizing the inhibition mechanisms nih.govnih.govresearchgate.net. Human kidney microsomes (HKM) have also been tested, but they showed minimal Arbidol metabolism asm.orgnih.gov.

Mechanistic Enzymology for Drug Metabolism Investigations

Mechanistic enzymology delves into the detailed understanding of how enzymes interact with substrates, including kinetic analysis, identification of catalytic mechanisms, and elucidation of metabolic pathways.

The primary metabolic pathway for Arbidol is sulfoxidation, leading to this compound (M6-1), a process catalyzed by both CYP and FMO enzymes, with CYP3A4 being a predominant contributor asm.orgnih.govnih.govresearchgate.net. Other identified metabolic pathways include N-demethylation and conjugation reactions like glucuronidation and sulfation asm.orgnih.gov. Mechanistic studies often involve determining kinetic parameters (Km, Vmax) for the enzymes involved, although specific kinetic data for this compound's own metabolism are not extensively detailed in the provided search results.

Investigating enzyme inhibition provides critical mechanistic insights. For instance, studies on the interaction between napabucasin (B1676941) and Arbidol metabolism in human liver microsomes revealed that napabucasin acts as a non-competitive inhibitor in rat liver microsomes and a mixed-type inhibitor in human liver microsomes, with specific IC50 values determined for these systems nih.govnih.govresearchgate.net. Understanding these inhibition mechanisms is vital for predicting potential drug-drug interactions. Furthermore, the identification of specific CYP isoforms involved in Arbidol metabolism helps in predicting its metabolic fate and potential interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes asm.orgnih.govnih.govwikipedia.orgmdpi.com.

Data Tables

Table 1: Conformer Populations of Arbidol in Different Solvents

| Solvent | Conformer S (%) | Conformer P (%) | Reference |

| CDCl₃ | 92 | 8 | mdpi.comnih.gov |

| DMSO-d₆ | 63 | 37 | mdpi.comnih.gov |

Table 2: Metabolite-to-Parent AUC Ratios for Major Arbidol Metabolites

| Metabolite | Metabolite-to-Parent AUC Ratio (Mean ± SD) | Reference |

| M5 | 0.9 ± 0.3 | asm.orgnih.govresearchgate.net |

| M6-1 | 11.5 ± 3.6 | asm.orgnih.govresearchgate.net |

| M8 | 0.5 ± 0.2 | asm.orgnih.govresearchgate.net |

Table 3: Intrinsic Clearance (CLint) Values for Arbidol and Major Metabolites in Human Liver Microsomes (HLM)

| Compound | CLint (mL/min/kg) | Reference |

| Arbidol | 116 | asm.org |

| M5 | 23.6 | asm.org |

| M6-1 | 28.9 | asm.org |

| M8 | 46.6 | asm.org |

Table 4: IC50 Values for Napabucasin Inhibition of Arbidol Metabolism

| System | IC50 (µM) | Inhibition Mechanism | Reference |

| Rat Liver Microsomes (RLM) | 2.25 | Non-competitive | nih.govnih.govresearchgate.net |

| Human Liver Microsomes (HLM) | 3.91 | Mixed | nih.govnih.govresearchgate.net |

| CYP3A4.1 | 67.79 | Not specified | nih.govnih.govresearchgate.net |

Compound Name List:

Arbidol (Umifenovir)

this compound (M6-1)

N-demethylsulfinylarbidol (M5)

Sulfonylarbidol (M8)

Enzyme Kinetic Analysis of Sulfoxidation Processes

The metabolic fate of Arbidol involves several biotransformation pathways, with sulfoxidation being a principal route leading to the formation of key metabolites such as sulfinylarbidol (M6-1) and sulfonylarbidol (M8) nih.govresearchgate.netdrugbank.com. Understanding the kinetics of these sulfoxidation processes is crucial for elucidating the drug's pharmacokinetic profile and the enzymes responsible for its metabolism. Research has identified specific enzyme families and isoforms that catalyze these reactions, primarily focusing on flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes nih.govresearchgate.netmdpi.comasm.orgresearchgate.netwjgnet.com.

Flavin-containing monooxygenases (FMOs) are specifically implicated in the sulfoxidation of Arbidol, with studies indicating that these enzymes are exclusively responsible for this transformation nih.gov. Among the FMO isoforms, FMO1 has been identified as the most efficient catalyst for the production of sulfinylarbidol (M6-1) nih.gov. Concurrently, cytochrome P450 enzymes, particularly CYP3A4, play a significant role in Arbidol metabolism, contributing to both sulfoxidation and N-demethylation pathways nih.govresearchgate.netdrugbank.comasm.orgresearchgate.netwjgnet.com. Other CYP isoforms, including CYP1A2, CYP2C19, CYP2D6, CYP2E1, and CYP3A5, have also demonstrated the capacity to metabolize Arbidol, including its sulfoxidation nih.gov.

Enzyme kinetic analysis, often employing microsomal incubation experiments with cofactors like NADPH, allows for the quantitative assessment of enzyme activity and metabolic rates nih.govasm.org. While specific Michaelis-Menten parameters (Km, Vmax) for the direct sulfoxidation of Arbidol by individual enzymes are not extensively detailed in all available literature, studies have provided insights into the metabolic capacity through intrinsic clearance (CLint) values for Arbidol and its major metabolites. These values, derived from in vitro experiments, reflect the efficiency of the enzyme systems in metabolizing the compound nih.govresearchgate.netasm.org.

Table 1: Key Enzymes Involved in Arbidol Sulfoxidation and Related Kinetic Data

| Enzyme Family/Isoform | Primary Role in Arbidol Sulfoxidation | Notes on Contribution/Efficiency | Intrinsic Clearance (CLint) for Arbidol [ml/min/kg] | Intrinsic Clearance (CLint) for Sulfinylarbidol (M6-1) [ml/min/kg] |

| FMOs | Catalyze sulfoxidation exclusively | FMO1 identified as most efficient for M6-1 production nih.gov. | N/A (data not specific to FMOs) | N/A (data not specific to FMOs) |

| FMO1 | Sulfoxidation | Most efficient isoform for M6-1 formation nih.gov. | N/A | N/A |

| FMO3, FMO5 | Sulfoxidation | Contribute to oxidative metabolites nih.gov. | N/A | N/A |

| Cytochrome P450s (CYPs) | Sulfoxidation & other pathways | CYP3A4 is the major isoform involved in overall Arbidol metabolism, including sulfoxidation nih.govresearchgate.netdrugbank.comasm.orgresearchgate.netwjgnet.com. | 116 nih.govresearchgate.netasm.org | N/A (CLint for M6-1 is presented separately) |

| CYP3A4 | Sulfoxidation, N-demethylation | Highest percent TNR in formation of sulfoxidation and N-demethylation metabolites when scaled to human liver nih.govasm.org. | N/A (data for parent drug) | N/A (data for parent drug) |

| CYP1A2, CYP2C19, CYP2D6, CYP2E1, CYP3A5 | Sulfoxidation, N-demethylation, etc. | Contribute to oxidative metabolites nih.gov. | N/A | N/A |

Future Research Trajectories and Unaddressed Scientific Questions Regarding Arbidol Sulfoxide

Comprehensive Investigation of the Pharmacodynamic Contribution of Arbidol (B144133) Sulfoxide (B87167)

Future research must systematically evaluate the independent pharmacodynamics of Arbidol sulfoxide. This involves isolating the metabolite and performing a full panel of in vitro and in vivo assays to determine its antiviral efficacy, spectrum of activity, and potency. It is crucial to ascertain whether this compound acts synergistically, additively, or antagonistically with the parent compound. Such studies will clarify whether Arbidol is effectively a prodrug, with this compound being the primary active agent, or if both compounds contribute to a complex, combined therapeutic effect.

Table 1: Comparative Pharmacokinetic Parameters of Arbidol and its Major Metabolites

| Compound | Mean tmax (h) | Mean t1/2 (h) | Mean AUC(0-t) Ratio (Metabolite/Parent) |

|---|---|---|---|

| Arbidol | 1.38 | 15.7 | N/A |

| This compound (M6-1) | 13.0 | 25.0 | 11.5 ± 3.6 |

| N-demethylsulfinylarbidol (M5) | 1.50 | 26.3 | 0.9 ± 0.3 |

| Sulfonylarbidol (M8) | 19.0 | 25.7 | 0.5 ± 0.2 |

Data sourced from human pharmacokinetic studies.

Identification of Novel Target Engagements and Biological Pathways

The established mechanism of action for Arbidol involves the inhibition of virus-mediated fusion with host cell membranes. However, its broad-spectrum activity suggests that other mechanisms may be at play. Recent research has identified Arbidol as a potent sodium channel blocker with potential anticonvulsant activity, demonstrating its ability to interact with targets beyond those involved in viral entry.

This discovery necessitates a thorough investigation into the target profile of this compound. It is plausible that the sulfoxide metabolite shares targets with the parent drug, but it may also possess a unique set of molecular interactions. Future research should employ high-throughput screening techniques, such as proteome-wide thermal shift assays and affinity-capture mass spectrometry, to identify the direct binding partners of this compound. Elucidating whether the metabolite also acts on sodium channels or engages with entirely novel biological pathways is a critical unaddressed question. This line of inquiry could reveal new therapeutic applications and provide a more complete picture of the compound's biological effects.

Exploration of this compound as a Lead Compound for De Novo Drug Discovery

The inherent properties of this compound make it an attractive starting point for new drug discovery programs. As a major human metabolite, it has demonstrated systemic exposure and a prolonged half-life, characteristics that are often desirable in a drug candidate. Computational and medicinal chemistry studies on Arbidol derivatives have already sought to improve upon the parent compound's activity and physicochemical properties, such as its poor water solubility.

This compound can be viewed as a "naturally" optimized derivative. Its structure could serve as a scaffold for the rational design of new chemical entities. By using this compound as a lead compound, researchers could focus on modifying its structure to enhance potency against specific targets, improve selectivity, and further optimize its pharmacokinetic profile. This approach leverages the metabolic information from the parent drug to bypass some of the initial challenges in drug development, potentially accelerating the path to novel therapeutics.

Development of Advanced Computational Models for Predicting Metabolite Activity and Interactions

The development of robust computational models is essential for predicting the activity and interaction profiles of metabolites like this compound. Structure-activity relationship (SAR) models, which have been used to screen for Arbidol derivatives with higher affinity for viral targets like the SARS-CoV-2 spike protein, can be adapted and expanded. These models should incorporate the specific structural features of this compound to predict its binding geometries and affinities for various protein targets.

Furthermore, pharmacokinetic modeling is crucial. Studies have identified CYP3A4 as the primary enzyme responsible for Arbidol metabolism. Advanced physiologically based pharmacokinetic (PBPK) models can be developed to simulate the formation of this compound and predict its concentration in different tissues. Integrating these models with pharmacodynamic data can help forecast potential drug-drug interactions, especially when Arbidol is co-administered with inhibitors or inducers of CYP3A4.

Table 2: Key Research Questions for Computational Modeling

| Research Area | Key Question | Modeling Approach |

|---|---|---|

| Pharmacodynamics | What is the binding affinity of this compound to known and novel targets? | Molecular Docking, SAR, Free Energy Calculations |

| Pharmacokinetics | How do genetic polymorphisms in CYP3A4 affect this compound levels? | PBPK Modeling |

| Drug-Drug Interactions | How does co-administration with CYP3A4 inhibitors alter the exposure of Arbidol and its sulfoxide metabolite? | PBPK and Interaction Modeling |

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolic Impact

To achieve a holistic understanding of this compound's impact, future research must move beyond single-target analyses and embrace a systems biology approach through the integration of multi-omics data. This involves combining genomics, transcriptomics, proteomics, and metabolomics to map the global cellular changes induced by exposure to the metabolite.

By treating biological systems (e.g., cell cultures or animal models) with this compound and analyzing the resulting multi-omics datasets, researchers can identify entire pathways and networks that are perturbed. For instance, transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then connect these changes to functional shifts in cellular metabolism. This integrated approach can uncover the complex interplay between different biological layers, revealing mechanisms of action and potential off-target effects that would not be apparent from studying a single molecular class. Such a systems-level perspective is critical for fully comprehending the biological role of this major metabolite.

Q & A

Q. What are the standard analytical methods for quantifying Arbidol Sulfoxide in pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) is widely employed. For example, MRM transitions such as m/z 494.83 → 369.87 (specific to this compound) enable precise quantification in biological matrices. Peak integration and calibration curves (e.g., linear ranges up to 9.92e6 intensity units) are critical for accuracy .

Q. How is this compound’s antiviral activity assessed in preclinical models?

- Methodological Answer :

- In vitro : Cell-based assays (e.g., Vero or HEK293 cells) infected with target viruses (e.g., Coxsackie virus B5). Antiviral efficacy is measured via plaque reduction or RT-qPCR for viral RNA load. DMSO (≤0.05%) is used as a solvent control without cytotoxicity .

- In vivo : Murine models receive this compound dissolved in 0.5% methyl-cellulose. Endpoints include survival rates, viral titers in organs, and histopathological analysis .

Q. What solvent systems are recommended for studying this compound’s physicochemical properties?

- Methodological Answer : Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are commonly used for NMR-based conformational studies due to their polarity differences. DMSO’s high boiling point (189°C) and solvent strength make it suitable for solubility assays, though residual protons must be accounted for in spectroscopic analyses .

Advanced Research Questions

Q. How do solvent polarity and conformational dynamics influence this compound’s solvate formation?

- Methodological Answer : Conformational screening via 2D NOESY NMR reveals solvent-dependent populations. In CDCl₃, Arbidol adopts a 92% major conformer (matching stable crystal solvates), while DMSO-d₆ shifts the equilibrium to 63% due to polar interactions. X-ray crystallography cross-validation is essential to correlate solution-state conformers with solid-state polymorphs .

Q. What methodologies resolve contradictions in this compound’s metabolic interaction data?

- Methodological Answer :

- MRM Time-Resolved Analysis : Track co-eluting metabolites (e.g., Arbidol vs. This compound) using distinct MRM transitions (e.g., m/z 478.8 → 433.8 vs. 494.83 → 369.87) to avoid signal overlap. Peaks at 1.28s (Arbidol) and 1.20s (this compound) require stringent chromatographic separation .

- Enzyme Inhibition Assays : Use CYP450 isoform-specific probes (e.g., napabucasin for CYP3A4) to identify competitive vs. non-competitive inhibition mechanisms. IC₅₀ values and Lineweaver-Burk plots clarify conflicting metabolic pathways .

Q. How can researchers design studies to evaluate this compound’s broad-spectrum antiviral efficacy?

- Methodological Answer :

- Viral Panel Screening : Test against diverse viruses (e.g., influenza A/H5N1, hepatitis B) using standardized MOI (multiplicity of infection) and time-of-addition protocols. Dose-response curves (EC₅₀) and selectivity indices (CC₅₀/EC₅₀) are critical for cross-comparison .

- Mechanistic Studies : Employ fluorescence-based membrane fusion assays (e.g., octadecyl rhodamine B dequenching) to quantify this compound’s interference with viral entry .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are used to calculate EC₅₀/IC₅₀. Bootstrap resampling (≥1000 iterations) minimizes error in small-sample studies. For conflicting data, hierarchical Bayesian models account for inter-lab variability .

Q. How can researchers ensure reproducibility in this compound’s polymorph screening?

- Methodological Answer :

- Controlled Crystallization : Use solvent-antisolvent diffusion under varying humidity (10–90% RH) to isolate polymorphs.

- Cross-Validation : Pair NMR-derived conformer ratios (e.g., 37% in DMSO) with PXRD patterns to confirm batch consistency .

Ethical & Reporting Standards

Q. What guidelines should be followed when publishing this compound research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.